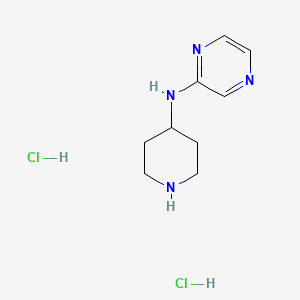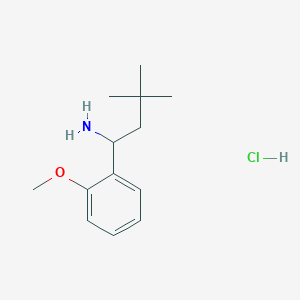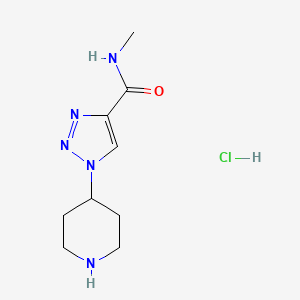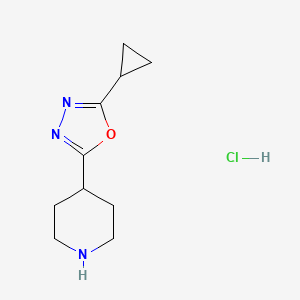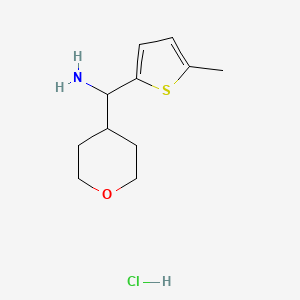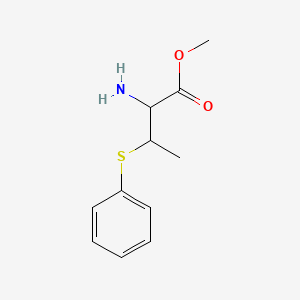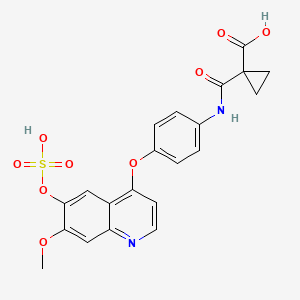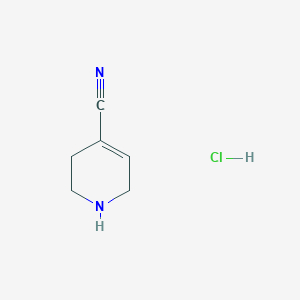
1,2,3,6-四氢吡啶-4-腈盐酸盐
描述
“1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1423028-00-5 . It has a molecular weight of 144.6 . The IUPAC name for this compound is 1,2,3,6-tetrahydro-4-pyridinecarbonitrile hydrochloride . The InChI code for this compound is 1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H .
Physical and Chemical Properties This compound is a powder . The storage temperature for this compound is 4 degrees .
科学研究应用
合成和染色性能
1,2,3,6-四氢吡啶-4-腈盐酸盐是合成各种化合物(在染料和颜料中具有重要应用)的关键中间体。研究证明了其在为聚酯织物制造分散染料中的效用,展示了染色性能和分散剂浓度之间的关系。这些源自四氢吡啶-腈衍生物的染料提供了优异的耐光性和耐洗性,表明在工业纺织应用中具有潜力 (Al-Etaibi 等人,2013)。类似地,已经从四氢吡啶-腈合成了新型生物活性分散染料,对各种细菌菌株表现出有希望的抗菌性能,表明在纺织品中既可用作着色剂又可用作抗菌剂的双重功能 (Ashkar 等人,2012)。
抗菌活性
四氢吡啶-腈骨架已被用于合成偶氮吡啶酮分散染料,这不仅证明了在聚酯织物染色中的适用性,而且还具有显着的抗菌活性。这表明它们在开发抗菌纺织品中的潜在用途,为织物处理提供了一种新颖的方法,可以通过将抗菌性能直接融入织物材料中,使医疗保健和卫生产品受益 (Al-Etaibi 等人,2014)。
抗氧化剂和生物活性
进一步扩展其应用,四氢吡啶-腈衍生物因其抗氧化活性而受到探索。源自四氢嘧啶的新型稠合杂环化合物的合成证明了它们作为抗氧化剂的潜力。这为开发旨在对抗氧化应激相关疾病的新型药物和营养保健品开辟了途径,表明除纺织应用外具有更广泛的生物学意义 (Salem 等人,2015)。
光谱和结构分析
四氢吡啶-腈衍生物的结构和光谱分析提供了对其化学行为和性质的关键见解。X 射线衍射分析提供了对其分子结构的更深入理解,有助于为包括材料科学和药物化学在内的各种应用开发更有效的化合物 (Jansone 等人,2007)。这种类型的分析对于根据特定的工业或制药应用定制这些化合物的性质至关重要。
安全和危害
生化分析
Biochemical Properties
1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with poly (ADP-ribose) polymerase-1 (PARP-1), enhancing the inhibitory potential of benzamide analogs . This interaction is significant as PARP-1 is involved in DNA repair processes, and its inhibition can lead to increased DNA damage and cell death, which is useful in cancer therapy.
Cellular Effects
1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause oxidative stress and destroy dopaminergic neurons in the substantia nigra pars compacta, which is widely used to create animal models of Parkinson’s disease . This compound’s ability to induce oxidative stress and neuronal damage highlights its potential in studying neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit mitochondrial complex I, leading to mitochondrial dysfunction and neuronal damage . This inhibition results in reduced ATP production and increased production of reactive oxygen species, contributing to oxidative stress and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can cause inflammation, excitotoxicity, and mitochondrial apoptosis over time, leading to long-term neuronal damage . These temporal effects are crucial for understanding the compound’s potential in chronic disease models.
Dosage Effects in Animal Models
The effects of 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, it may cause mild oxidative stress and neuronal damage, while higher doses can lead to severe toxicity and cell death . Understanding the dosage effects is essential for determining the compound’s therapeutic window and potential adverse effects.
Metabolic Pathways
1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, its interaction with monoamine oxidase B (MAOB) leads to the formation of toxic metabolites that contribute to neuronal damage . This interaction is significant for studying the compound’s role in neurodegenerative diseases.
Transport and Distribution
The transport and distribution of 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride within cells and tissues are influenced by transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neurotoxic effects . Understanding its transport and distribution is crucial for developing strategies to mitigate its adverse effects.
Subcellular Localization
1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride’s subcellular localization affects its activity and function. It is primarily localized in mitochondria, where it inhibits mitochondrial complex I and induces oxidative stress . This localization is significant for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAOYNOEWCAMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



